trans-2-Octen-1-Ol
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Overview
Description
trans-2-Octen-1-Ol: is an organic compound with the molecular formula C8H16O . It is a colorless liquid with a characteristic odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals . The compound is also known by its IUPAC name, (E)-2-Octen-1-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-2-Octen-1-Ol can be synthesized through several methods. One common method involves the hydroboration-oxidation of 1-octyne . This process includes the addition of borane (BH3) to the alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods: In industrial settings, this compound is often produced through the isomerization of 1-octene . This process involves the use of catalysts such as palladium or rhodium complexes to facilitate the migration of the double bond to the desired position .
Chemical Reactions Analysis
Types of Reactions: trans-2-Octen-1-Ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: SOCl2, PBr3, often in the presence of a base or under reflux conditions.
Major Products:
Oxidation: trans-2-octenal.
Reduction: 2-octanol.
Substitution: Corresponding halides (e.g., 2-octyl chloride, 2-octyl bromide).
Scientific Research Applications
trans-2-Octen-1-Ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trans-2-Octen-1-Ol involves its interaction with various molecular targets and pathways. In biological systems, it may act as a ligand for specific receptors or enzymes, modulating their activity. For example, it can bind to olfactory receptors in insects, influencing their behavior . The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
trans-2-Octen-1-Ol can be compared with other similar compounds, such as:
cis-2-Octen-1-Ol: The cis isomer of 2-octen-1-ol, which has different physical and chemical properties due to the different spatial arrangement of atoms around the double bond.
trans-2-Hexen-1-Ol: A shorter-chain analog with similar chemical reactivity but different physical properties and applications.
1-Octen-3-Ol: Another isomer with the hydroxyl group on a different carbon, leading to different reactivity and uses.
Uniqueness: this compound is unique due to its specific double bond configuration and the position of the hydroxyl group, which confer distinct chemical reactivity and physical properties. These characteristics make it valuable in various applications, from flavor and fragrance to chemical synthesis .
Properties
CAS No. |
22104-78-5 |
---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
oct-2-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
AYQPVPFZWIQERS-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCO |
Canonical SMILES |
CCCCCC=CCO |
density |
0.847-0.853 |
physical_description |
Clear colourless liquid; Meaty, roasted aroma |
solubility |
Soluble in hexane, triacetin; Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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